3-(3,5-Dimethylphenyl)oxolan-3-ol

Description

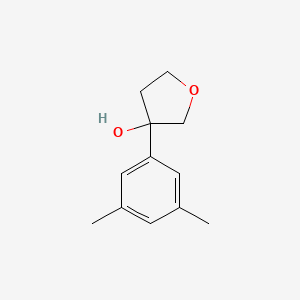

3-(3,5-Dimethylphenyl)oxolan-3-ol is a substituted oxolane (tetrahydrofuran derivative) featuring a hydroxyl group and a 3,5-dimethylphenyl substituent at the 3-position of the oxolane ring. The 3,5-dimethylphenyl group is known for its electron-donating methyl substituents, which enhance steric bulk and modulate electronic effects in aromatic systems . The oxolane ring introduces conformational rigidity and hydrogen-bonding capabilities via the hydroxyl group, which may affect solubility and biological activity.

Properties

IUPAC Name |

3-(3,5-dimethylphenyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9-5-10(2)7-11(6-9)12(13)3-4-14-8-12/h5-7,13H,3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXKMELICNPJTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2(CCOC2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethylphenyl)oxolan-3-ol typically involves the cyclization of appropriate precursors. One common method is the cyclization of 3,5-dimethylphenyl-2-hydroxyethylamine under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as hydrochloric acid, at elevated temperatures.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar cyclization reactions. The process may involve continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3-(3,5-Dimethylphenyl)oxolan-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Substitution reactions can be carried out using nucleophiles such as halides or alkylating agents.

Major Products Formed:

Oxidation: The oxidation of 3-(3,5-Dimethylphenyl)oxolan-3-ol can lead to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions typically result in the formation of alcohols or amines.

Substitution: Substitution reactions can produce various substituted oxolans or other derivatives.

Scientific Research Applications

3-(3,5-Dimethylphenyl)oxolan-3-ol has found applications in several scientific fields:

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: It has been studied for its potential biological activity, including its role as a ligand for certain receptors.

Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of various diseases.

Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(3,5-Dimethylphenyl)oxolan-3-ol exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain pathways. The exact mechanism can vary depending on the biological system and the specific application.

Comparison with Similar Compounds

Structural Analogues

a. 3,5-Dimethylphenol (3,5-Xylenol)

- Structure: A phenolic compound with hydroxyl and 3,5-dimethyl substituents on the benzene ring.

- Key Differences: Lacks the oxolane ring, resulting in lower molecular weight (138.16 g/mol vs. ~206.27 g/mol for 3-(3,5-Dimethylphenyl)oxolan-3-ol) and increased polarity due to the free phenolic -OH group .

- Reactivity: The phenolic hydroxyl group in 3,5-dimethylphenol is more acidic (pKa ~10) compared to the aliphatic hydroxyl in 3-(3,5-Dimethylphenyl)oxolan-3-ol (estimated pKa ~14–16), due to resonance stabilization in the phenoxide ion .

b. 3-Phenyloxolan-3-ol

- Structure : Similar oxolane backbone but lacks methyl substituents on the phenyl ring.

- The methyl groups in 3-(3,5-Dimethylphenyl)oxolan-3-ol may enhance lipophilicity and stability against oxidation .

Physicochemical Properties

| Property | 3-(3,5-Dimethylphenyl)oxolan-3-ol | 3,5-Dimethylphenol | 3-Phenyloxolan-3-ol |

|---|---|---|---|

| Molecular Weight (g/mol) | ~206.27 | 138.16 | 178.23 |

| Boiling Point (°C) | Not reported | 222–224 | ~250 (estimated) |

| Solubility in Water | Low (hydroxyl group enhances) | 0.5 g/100 mL | <0.1 g/100 mL |

| LogP (Lipophilicity) | ~2.8 (estimated) | 2.34 | ~2.1 |

Notes:

- The oxolane ring in 3-(3,5-Dimethylphenyl)oxolan-3-ol likely reduces water solubility compared to 3,5-dimethylphenol, despite the hydroxyl group, due to increased hydrophobicity from the cyclic ether .

- Methyl groups on the phenyl ring enhance LogP, favoring membrane permeability in biological systems.

Research Findings

- Stability Studies : Compounds with 3,5-dimethylphenyl groups (e.g., in ) exhibit bond lengths of ~1.40 Å for C-O in ethers, suggesting moderate stability under standard conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.